1-[2-(3,4-Dichlorophenyl)ethyl]piperazine
Overview
Description
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is an N-substituted piperazine . It appears as a pale yellow crystalline powder .
Molecular Structure Analysis
The molecular weight of 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine is 259.18 . The InChI code for this compound is 1S/C12H16Cl2N2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 .Chemical Reactions Analysis
While the specific chemical reactions involving 1-[2-(3,4-Dichlorophenyl)ethyl]piperazine are not detailed in the retrieved information, it is known that this compound is involved in various chemical reactions during its synthesis .Physical And Chemical Properties Analysis
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine has a freezing point of 335.65K and a boiling point of 643.73K . Its density and refractive index at 25 °C are 1.2949g/cm^3 and 1.6400 .Scientific Research Applications
Synthesis Methods:
- The synthesis of 1-(2,3-dichlorophenyl)piperazine involves multiple steps including alkylation, acidulation, reduction of nitro group, diazotization, substitution, and hydrolysis, achieving a total yield of 48.2% (Quan, 2006). Similar synthesis methods are described in other studies, confirming the structural integrity of the compound using IR and 1H-NMR (Ning-wei, 2006).
Potential Therapeutic Applications
2. A series of compounds including 1-(2,3-dichlorophenyl)piperazine were synthesized and showed moderate antibacterial and antifungal activity, indicating potential as pharmaceutical intermediates (Roshan, 2018).
- In the development of anticonvulsant agents, certain compounds with 1-(2,3-dichlorophenyl)piperazine structure showed promising results in preclinical tests, indicating potential use in seizure management (Rybka et al., 2017).
- New carbodithioate derivatives containing 1-(2,3-dichlorophenyl)piperazine structure demonstrated significant in vitro antibacterial, antifungal, antitubercular, and antimalarial activities, suggesting potential in addressing a range of infectious diseases (Akhaja & Raval, 2013).
Safety And Hazards
This compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
1-[2-(3,4-dichlorophenyl)ethyl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16Cl2N2/c13-11-2-1-10(9-12(11)14)3-6-16-7-4-15-5-8-16/h1-2,9,15H,3-8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWINIGBJQWGIJU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC2=CC(=C(C=C2)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(3,4-Dichlorophenyl)ethyl]piperazine | |
CAS RN |
150208-27-8 | |
Record name | 1-[2-(3,4-dichlorophenyl)ethyl]piperazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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